molecular formula C23H14FN3O B2550049 3-(4-Fluorophenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole CAS No. 338772-67-1

3-(4-Fluorophenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole

Cat. No. B2550049
CAS RN: 338772-67-1
M. Wt: 367.383
InChI Key: UHVKHTYWDVQJKI-UHFFFAOYSA-N
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Description

The compound "3-(4-Fluorophenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole" is a member of the benzoxazole family, which is known for its diverse biological activities. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of fluorophenyl and phenylpyrimidinyl substituents suggests potential for interaction with various biological targets, possibly leading to antitumor, antimicrobial, or fluorescence properties.

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves cyclization reactions and the use of precursor compounds such as thiobenzanilides, as seen in the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles . While the exact synthesis of the compound is not detailed in the provided papers, similar synthetic routes may be applicable. For example, the synthesis of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol involves treatment of a triazole with sodium methoxide , indicating the use of nucleophilic substitution reactions in the synthesis of related compounds.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of aromatic rings and heteroatoms, which can influence the electronic distribution and reactivity of the molecule. The crystal structure of a related compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, reveals dihedral angles between the triazole ring and the benzene rings, which may affect the compound's interaction with biological targets .

Chemical Reactions Analysis

Benzoxazole derivatives can participate in various chemical reactions, including nucleophilic substitutions and rearrangements. For instance, a microwave-assisted Fries rearrangement was used to synthesize 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide under catalyst- and solvent-free conditions . Such reactions can be employed to introduce different substituents and modify the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives, such as solubility, fluorescence, and antimicrobial activity, are influenced by their molecular structure. The presence of fluorine atoms can increase the lipophilicity and potentially the bioavailability of the compounds. Fluorescent properties are observed in some benzoxazole derivatives, which absorb and emit light within specific wavelengths, making them suitable for use as fluorescent probes . Antimicrobial activity is another important property, with some benzoxazole derivatives showing inhibitory effects against a range of microbes .

Scientific Research Applications

Fluorescent Probes and Sensors

The photophysical properties of benzoxazole derivatives make them suitable for use as fluorescent probes and sensors. For instance, the synthesis of benzoxazole-based fluorescent macrocyclic chemosensors for optical detection of metal ions, such as Zn2+ and Cd2+, demonstrates their utility in environmental and biological sensing applications. These compounds exhibit fluorescence enhancement upon metal ion coordination, providing a basis for developing selective and sensitive detection methods for specific metal ions in various matrices (Paderni et al., 2022).

Antimicrobial and Antitumor Activity

Several benzoxazole derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. For example, novel fluorophores of the 3H-imidazo[4,5-e][2,1]benzoxazoles series were synthesized and found to have antibacterial activities against both Gram-positive and Gram-negative bacterial species. This research highlights the potential of benzoxazole derivatives as candidates for developing new antimicrobial agents (Rezazadeh et al., 2015).

Synthesis and Structural Studies

The synthesis and crystal structure analysis of benzoxazole derivatives provide insights into their chemical properties and potential applications. For instance, the synthesis of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, a benzoxazole derivative, and its structural analysis through crystallography reveal the molecular geometry and potential interaction sites for further chemical modifications or biological interactions (Xu Liang, 2009).

Photophysical Studies

The study of photophysical properties of benzoxazole and related compounds, such as their solvatochromic behavior and fluorescence characteristics, is essential for developing novel fluorescent materials and sensors. These studies contribute to understanding the interaction of these compounds with light and their potential applications in optical sensing, imaging, and material science (Guzow et al., 2013).

properties

IUPAC Name

3-(4-fluorophenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14FN3O/c24-18-9-6-15(7-10-18)22-19-14-17(8-11-21(19)27-28-22)20-12-13-25-23(26-20)16-4-2-1-3-5-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVKHTYWDVQJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole

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